7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
Description
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one (CAS: 1029475-77-1) is a spirocyclic heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core fused to a cyclohexane ring via a spiro junction. Its molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.29 g/mol . Spirocyclic architectures like this are valued in drug discovery for their conformational rigidity and ability to interact with biological targets .
Properties
IUPAC Name |
3-methylspiro[5,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-10-11(15-14-8)13-9(16)7-12(10)5-3-2-4-6-12/h2-7H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZXRXHELRVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)NC(=O)CC23CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744336 | |
| Record name | 3'-Methyl-1',2'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridin]-6'(5'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029475-77-1 | |
| Record name | 3'-Methyl-1',2'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridin]-6'(5'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7'-methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one (CAS Number: 1029475-77-1) is a synthetic compound with potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C12H17N3O
- Molar Mass : 219.28 g/mol
- Density : 1.23 ± 0.1 g/cm³
- Melting Point : 272-275 °C
- Boiling Point : 481.8 ± 45.0 °C
- pKa : 13.75 ± 0.20
Antinociceptive Activity
Research indicates that compounds structurally similar to 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one exhibit significant antinociceptive effects. For instance, studies have shown that certain pyrazolo derivatives can inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which are known to modulate pain perception.
The primary mechanism of action appears to involve the inhibition of FAAH activity, which is crucial in the breakdown of endocannabinoids in the body. By inhibiting FAAH, these compounds can enhance the analgesic effects mediated by endocannabinoids without penetrating the central nervous system (CNS) at lower doses.
In Vitro and In Vivo Studies
A study demonstrated that structurally modified compounds similar to 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one showed varying degrees of FAAH inhibition in liver and brain tissues. The effective doses were significantly lower for peripheral tissues compared to brain tissues, indicating a selective action that could minimize CNS side effects.
| Compound | IC50 (nM) | FAAH Inhibition in Liver (%) | FAAH Inhibition in Brain (%) |
|---|---|---|---|
| Compound A | 2.0 | 91.7 | -3.0 |
| Compound B | 0.3 | 88.1 | 89.2 |
| Compound C | 32 | 30.0 | 2.8 |
Safety and Toxicity
According to safety data sheets, 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one is classified as an irritant and should be handled with care to avoid skin contact or inhalation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound is compared to structurally related spiro-pyrazolo[3,4-b]pyridine derivatives (Table 1):
Key Observations:
- The target compound’s cyclohexane spiro core distinguishes it from indoline- or thiazole-fused analogs .
Physicochemical Properties
Critical properties influencing drug-likeness:
Key Observations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
